molecular formula C4H3BrN2O2 B2989962 3-Bromo-1h-pyrazole-4-carboxylic acid CAS No. 1502986-45-9

3-Bromo-1h-pyrazole-4-carboxylic acid

Cat. No.: B2989962
CAS No.: 1502986-45-9
M. Wt: 190.984
InChI Key: XIJDGXYKNCHMPS-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Advanced Chemical Sciences

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netnih.govnih.gov This designation stems from the frequent appearance of the pyrazole core in a multitude of biologically active compounds and FDA-approved drugs. nih.govmdpi.com The significance of this scaffold is rooted in its unique chemical and physical properties.

Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anti-diabetic properties. researchgate.neteurekaselect.comijnrd.org The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition and binding to biological targets like proteins and enzymes. nih.gov Furthermore, the pyrazole structure is synthetically accessible, allowing for the creation of large libraries of derivatives for drug screening and development. researchgate.net

The success of the pyrazole scaffold is exemplified by its presence in several commercially successful drugs. These compounds, targeting a wide array of diseases, underscore the therapeutic potential inherent in the pyrazole framework. nih.govtandfonline.com The structural versatility and established biological importance of pyrazoles continue to make them a focal point of research in the quest for new and more effective therapeutic agents. researchgate.net

Table 1: Examples of Marketed Drugs Featuring a Pyrazole Scaffold

Drug Name Therapeutic Use
Celecoxib Anti-inflammatory nih.gov
Sildenafil Erectile dysfunction tandfonline.com
Ruxolitinib Cancer treatment tandfonline.com
Axitinib Cancer treatment tandfonline.com
Apixaban Anticoagulant nih.gov
Rimonabant Anti-obesity (withdrawn) nih.gov

Overview of Brominated Pyrazole Carboxylic Acid Derivatives as Research Targets

Brominated pyrazole carboxylic acid derivatives, such as 3-bromo-1H-pyrazole-4-carboxylic acid, are particularly valuable as research targets due to the synthetic utility of their functional groups. The bromine atom and the carboxylic acid moiety provide reactive handles for extensive molecular elaboration.

The bromine atom on the pyrazole ring is a versatile functional group that can be readily substituted or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic modification of the molecule's structure, which is a key strategy in structure-activity relationship (SAR) studies aimed at optimizing the biological activity of a lead compound. smolecule.com

The carboxylic acid group is also highly functional. It can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, enabling the attachment of different molecular fragments. smolecule.com For instance, the formation of pyrazole carboxamides has been a successful strategy in the development of fungicides and potential anticancer agents. wikipedia.orgnih.gov The carboxylic acid can also participate in hydrogen bonding, which can influence a molecule's solubility and its binding affinity to biological targets. ontosight.ai Beyond medicinal chemistry, pyrazole carboxylic acids serve as important organic linkers in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and sensing. researchgate.net This dual functionality makes brominated pyrazole carboxylic acids powerful intermediates for creating diverse chemical libraries for screening against various drug targets and for developing new materials. smolecule.com

Table 2: Physicochemical Properties of this compound

Property Value
CAS Number 1502986-45-9 bldpharm.combldpharm.com
Molecular Formula C4H3BrN2O2 bldpharm.comnih.gov
Molecular Weight 190.98 g/mol bldpharm.comnih.gov
IUPAC Name This compound

Historical Context and Evolution of Research on 1H-Pyrazole-4-carboxylic Acids

Research into pyrazoles dates back to the 19th century, with the first synthesis of the parent pyrazole compound. The classical and most fundamental method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. mdpi.com This foundational reaction paved the way for the synthesis of a vast number of substituted pyrazole derivatives.

The development of methods to introduce functional groups onto the pyrazole ring was a significant advancement. The Vilsmeier-Haack reaction, for example, became a key method for the formylation of pyrazoles (introducing a -CHO group), which could then be oxidized to produce pyrazole carboxylic acids. researchgate.netresearchgate.net This allowed for the creation of compounds like 1H-pyrazole-4-carboxylic acid esters under efficient, and sometimes solvent-free, conditions. researchgate.net

Over the years, research has focused on developing more efficient and regioselective synthetic routes. The first reported synthesis of a related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, occurred in 1993 and has since been optimized for large-scale production as a key intermediate for fungicides. wikipedia.org More recently, 'one-pot' synthesis methods have been developed, allowing for the rapid construction of pyrazoles from simple arenes and carboxylic acids, followed by cyclization with hydrazine. rsc.org This evolution from classical multi-step procedures to highly efficient, modern synthetic strategies highlights the enduring importance of pyrazole carboxylic acids and the continuous innovation in the field of heterocyclic chemistry.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
1H-pyrazole-4-carboxylic acid
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Celecoxib
Sildenafil
Ruxolitinib
Axitinib
Apixaban

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJDGXYKNCHMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 1h Pyrazole 4 Carboxylic Acid and Analogues

Direct Synthetic Routes to 3-Bromo-1H-pyrazole-4-carboxylic Acid

Direct approaches involve the introduction of either the bromine atom or the carboxylic acid group onto a pyrazole (B372694) ring that already possesses the other substituent. These methods are often efficient but can be challenged by issues of regioselectivity.

Carboxylation Approaches to Brominated Pyrazoles

An alternative direct route is the carboxylation of a 3-bromopyrazole. This involves introducing a carboxyl group at the C-4 position of the brominated pyrazole ring. This can be achieved through methods such as lithiation followed by quenching with carbon dioxide. The presence of the bromine atom at C-3 and the N-H proton can influence the regioselectivity of the lithiation step. Protecting the pyrazole nitrogen is often a necessary prerequisite for selective C-4 metalation. For example, N-protected 3-bromopyrazoles can be subjected to metal-halogen exchange or direct deprotonation at C-4, followed by reaction with CO2 to install the carboxylic acid group.

Multi-Step Synthesis Pathways Involving Precursors and Intermediates

Multi-step syntheses offer greater flexibility and control over the final substitution pattern. These pathways involve constructing the pyrazole ring from acyclic precursors or performing a series of functional group transformations on a simpler pyrazole scaffold.

Cyclization Reactions for Pyrazole Ring Formation

The construction of the pyrazole ring is a cornerstone of pyrazole synthesis. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. To obtain this compound, the precursors must contain the necessary functionalities or groups that can be readily converted to them.

One effective strategy is the one-pot reaction of 1,3-diketones with hydrazines in the presence of a brominating agent. jmcs.org.mx This allows for the simultaneous formation and bromination of the pyrazole ring. For example, reacting a 1,3-diketone with an arylhydrazine and N-bromosaccharin under solvent-free conditions can regioselectively yield 4-bromopyrazole derivatives. jmcs.org.mx To adapt this for the target molecule, a 1,3-dicarbonyl precursor with a latent or protected carboxylic acid function at the C-2 position would be required.

Another powerful method is the 1,3-dipolar cycloaddition of diazo compounds with brominated alkynes. This approach provides good yields and high regioselectivity, with the diazo compounds and alkynyl bromides often generated in situ from tosylhydrazones and gem-dibromoalkenes, respectively. organic-chemistry.orgresearchgate.net

Table 2: Cyclization Strategies for Pyrazole Synthesis

Precursor 1 Precursor 2 Reagents Product Type Reference
1,3-Diketones Arylhydrazines N-bromosaccharin, silica-supported sulfuric acid 4-Bromo-1,3,5-trisubstituted pyrazoles jmcs.org.mx
Diazo compounds (from tosylhydrazones) Alkynyl bromides (from gem-dibromoalkenes) - 3,5-Diaryl-4-bromo-1H-pyrazoles organic-chemistry.orgresearchgate.net
Maleic acid diester 3-Chloro-5-R1-2-hydrazinopyridine Alkaline solution Dihydro-1H-pyrazole-5-carboxylic acid ester google.com

Functional Group Interconversions on Pyrazole Scaffolds

This approach is one of the most common and versatile for preparing highly substituted pyrazoles. It begins with a readily available pyrazole, which is then subjected to a series of reactions to introduce or modify substituents. A prominent route to this compound involves a Sandmeyer-type reaction starting from a 3-aminopyrazole (B16455) precursor. chemicalbook.com

A typical sequence starts with ethyl 3-amino-1H-pyrazole-4-carboxylate. The amino group at the C-3 position is converted to a bromide via diazotization followed by treatment with a copper(I) bromide. chemicalbook.com The resulting ethyl 3-bromo-1H-pyrazole-4-carboxylate is then hydrolyzed to the target carboxylic acid.

Another multi-step pathway begins with 3-aminocrotononitrile, which undergoes a cyclization reaction with hydrazine hydrate (B1144303) to form 3-amino-5-methylpyrazole. guidechem.comgoogle.com The amino group is subsequently converted to a bromo group via a Sandmeyer reaction. The final step involves the oxidation of the methyl group at C-5 (which becomes C-3 after tautomerization and re-numbering) to a carboxylic acid using a strong oxidizing agent like potassium permanganate. guidechem.com This sequence highlights how functional group interconversions can be strategically combined to build the desired molecule. acs.org

Table 3: Key Functional Group Interconversion Reactions

Starting Material Reagents Transformation Product Reference

Preparation of Brominated Pyrazole Esters as Synthetic Intermediates

Brominated pyrazole esters, particularly ethyl 3-bromo-1H-pyrazole-4-carboxylate, are crucial intermediates in the synthesis of the corresponding carboxylic acid. chemicalbook.com The ester group serves as a protected form of the carboxylic acid, allowing for various chemical manipulations on the pyrazole ring without interference from the acidic proton. The final step in the synthesis is typically a straightforward ester hydrolysis under acidic or basic conditions.

The synthesis of these ester intermediates often follows the pathways described previously. The Sandmeyer-type reaction on ethyl 3-amino-1H-pyrazole-4-carboxylate directly yields the desired brominated ester. chemicalbook.com Alternatively, building the pyrazole ring from acyclic precursors that already contain an ester group is a common strategy.

Another important method for accessing pyrazole esters is the oxidation of the corresponding 4,5-dihydro-1H-pyrazole (pyrazoline) esters. google.comgoogle.comresearchgate.net For example, 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid esters can be oxidized to the aromatic pyrazole ester using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). researchgate.net This aromatization step is a key transformation in many multi-step pyrazole syntheses.

Oxidation of Substituted Brominated Pyrazoles to Carboxylic Acids

A key method for synthesizing pyrazole-4-carboxylic acids is the oxidation of a precursor that already contains the pyrazole ring. This approach is particularly useful for producing this compound from an appropriately substituted brominated pyrazole. The oxidation of an acetyl group at the C4 position of the pyrazole ring is a viable strategy. For instance, the oxidation of an acetyl pyrazole using sodium hypochlorite (B82951) (NaOCl) is a clean reaction that can produce the corresponding carboxylic acid with high purity.

Another common precursor is a pyrazole-4-carbaldehyde. The conversion of aldehydes to carboxylic acids is a standard organic transformation. Vanadium-catalyzed oxidation has been shown to be an efficient method for transforming pyrazole-4-carbaldehydes into the corresponding acids using 30% hydrogen peroxide as the oxidant. Similarly, cobalt-catalyzed liquid phase oxidation of a 1,4-dimethylpyrazole (B91193) derivative using molecular oxygen can afford the corresponding pyrazole-4-carboxylic acid in yields exceeding 95%. oup.com

Novel and Efficient Synthetic Approaches to this compound Architectures

Recent advancements in organic synthesis have led to the development of novel and efficient methods for constructing brominated pyrazole structures, which are precursors to or can be converted into this compound.

One-Pot Reaction Strategies

One-pot syntheses are highly valued for their efficiency, reduced waste, and simplified procedures. An effective one-pot, three-component protocol has been developed for the regioselective synthesis of 4-bromopyrazole derivatives. This solvent-free method involves the reaction of 1,3-diketones, arylhydrazines, and N-bromosaccharin, catalyzed by silica (B1680970) gel-supported sulfuric acid. jmcs.org.mxjmcs.org.mx This approach offers high yields (often in the range of 88-96%) and is environmentally advantageous due to the absence of organic solvents. jmcs.org.mxresearchgate.net

The general scheme for this reaction is the condensation of a 1,3-diketone and an arylhydrazine to form the pyrazole ring, followed by in situ bromination at the C4 position. jmcs.org.mx The use of N-bromosaccharin as the brominating agent is a key feature of this efficient process. researchgate.net

Transition-Metal Catalyzed Synthesis of Brominated Pyrazoles

Transition-metal catalysis offers powerful tools for the synthesis and functionalization of heterocyclic compounds, including pyrazoles. researchgate.netelsevierpure.com While direct C-H functionalization is a major focus, these catalysts are also pivotal in constructing the pyrazole ring itself or in subsequent modifications. For example, copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a convenient, atom-economical, and regioselective route to substituted pyrazoles. organic-chemistry.org

Palladium and copper catalysts are also employed in cross-coupling reactions of 4-halopyrazoles, demonstrating their utility as versatile intermediates. nih.gov For instance, a Pd(dba)₂-catalyzed reaction of 4-bromo-1H-1-tritylpyrazole has been used for coupling with aromatic amines. nih.gov Such catalytic systems can be adapted to synthesize complex brominated pyrazole analogues.

Electrosynthesis Methodologies for 4-Bromo-Substituted Pyrazoles

Electrochemical methods provide a green and efficient alternative to traditional chemical synthesis, often avoiding harsh reagents and external oxidants. rsc.org The electrosynthesis of 4-bromo-substituted pyrazoles can be achieved through the bromination of pyrazole precursors on a platinum anode in aqueous sodium bromide solutions. researchgate.net This galvanostatic electrolysis method has been successfully applied to a range of pyrazole derivatives, including those with acceptor substituents like a carboxylic acid group, with yields ranging from 70% to 94%. researchgate.net

A three-component electrocatalytic synthesis has also been reported for 4-bromopyrazoles, starting from hydrazine, acetylacetone, and a brominating agent like diethyl bromomalonate. sioc-journal.cnoregonstate.edu This eco-friendly method first forms the pyrazole ring, which is then brominated in situ. sioc-journal.cn

1,3-Dipolar Cycloaddition Reactions in Brominated Pyrazole Synthesis

The 1,3-dipolar cycloaddition, or Huisgen cyclization, is a fundamental and widely used reaction for synthesizing five-membered heterocycles, including pyrazoles. nih.govmdpi.com This reaction typically involves a 1,3-dipole, such as a nitrile imine or a diazo compound, and a dipolarophile, like an alkyne or alkene. nih.govnih.gov

To synthesize brominated pyrazoles, a bromo-substituted dipolarophile can be used. For instance, the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been achieved through the cycloaddition of nitrile imines with a trisubstituted bromoalkene, which acts as an alkyne surrogate. nih.gov The reaction proceeds through a bromopyrazoline intermediate that subsequently eliminates hydrogen bromide to form the aromatic pyrazole. nih.gov Another approach involves the in-situ generation of diazo compounds and alkynyl bromides to produce 3,5-diaryl-4-bromo-1H-pyrazoles with high regioselectivity and good yields. organic-chemistry.org

Comparative Analysis of Synthetic Yields and Methodological Robustness

The choice of synthetic methodology for producing this compound and its analogues depends on factors like yield, scalability, cost, and environmental impact. The methods discussed exhibit a range of efficiencies and practicalities.

Oxidation of pre-functionalized pyrazoles is often a high-yielding final step. For example, cobalt-catalyzed oxidation of a dimethylpyrazole precursor can achieve yields greater than 95%. oup.com This method is robust but requires the prior synthesis of the substituted pyrazole.

One-pot multicomponent reactions are highly efficient and robust, particularly under solvent-free conditions. The reaction of 1,3-diketones, arylhydrazines, and N-bromosaccharin consistently provides 4-bromopyrazoles in excellent yields, typically between 88% and 96%. jmcs.org.mx Its operational simplicity and lack of solvent make it an attractive and scalable option.

Electrosynthesis also offers high yields, with the bromination of various pyrazole carboxylic acids achieving yields from 78% to 89%. researchgate.net This technique is environmentally friendly but may require specialized equipment.

Transition-metal catalyzed reactions and 1,3-dipolar cycloadditions offer great versatility and control over substitution patterns. While yields can be very high (up to 99% in some silver-catalyzed reactions), they can also be more sensitive to substrates and reaction conditions. mdpi.com

The following table provides a comparative summary of yields for various synthetic methods leading to brominated pyrazole architectures.

Synthetic Method Reactants/Precursors Catalyst/Conditions Product Type Yield (%) Reference
Oxidation3,5-dichloro-1,4-dimethylpyrazoleCo(OAc)₂/Mn(OAc)₂/Br⁻, O₂3,5-dichloro-1-methylpyrazole-4-carboxylic acid>95% oup.com
One-Pot Reaction1,3-Diketone, Arylhydrazine, N-BromosaccharinH₂SO₄/SiO₂, Solvent-free4-Bromo-1,3,5-trisubstituted pyrazoles88-96% jmcs.org.mx
ElectrosynthesisPyrazole-3(5)-carboxylic acidPt anode, NaBr (aq)4-Bromopyrazole-3(5)-carboxylic acid89% researchgate.net
Electrosynthesis1-Methylpyrazole-3-carboxylic acidPt anode, NaBr (aq)4-Bromo-1-methylpyrazole-3-carboxylic acid84% researchgate.net
Electrosynthesis3,5-DimethylpyrazolePt anode, NaBr (aq)4-Bromo-3,5-dimethylpyrazole70% researchgate.net
1,3-Dipolar CycloadditionTrifluoromethylated ynone, Aryl hydrazineAgOTf3-CF₃-Pyrazolesup to 99% mdpi.com
1,3-Dipolar CycloadditionTosylhydrazones, gem-DibromoalkenesBase3,5-Diaryl-4-bromo-1H-pyrazolesGood organic-chemistry.org

Chemical Reactivity and Derivatization Strategies for 3 Bromo 1h Pyrazole 4 Carboxylic Acid

Reactivity Profiles of the Pyrazole (B372694) Ring System

The reactivity of the pyrazole ring is a complex interplay of its inherent aromatic character, the presence of two nitrogen atoms, and the influence of substituents. The pyrazole nucleus is considered an electron-rich aromatic system. mdpi.com This section explores the key reactivity profiles of the 3-Bromo-1H-pyrazole-4-carboxylic acid ring system, focusing on tautomerism, electrophilic aromatic substitution, and nucleophilic substitution at the bromine center.

Tautomerism and its Influence on Reactivity

N-unsubstituted pyrazoles, such as this compound, can exist as a mixture of two tautomers due to the migration of the proton between the two nitrogen atoms. researchgate.netnih.gov This phenomenon, known as annular tautomerism, can significantly influence the molecule's reactivity and its interactions in chemical reactions. nih.gov The position of the equilibrium between the tautomers is highly dependent on the substitution pattern of the heterocycle. researchgate.net

For 3(5)-substituted pyrazoles, the electronic nature of the substituent plays a role in determining the predominant tautomer. While older research suggested that electron-withdrawing groups increase the basicity of the pyrazole ring by increasing the acidity of the proton, more recent studies on 3(5)-substituted pyrazoles indicate the opposite effect, with electron-donating groups at C3 increasing the basicity. mdpi.com In the case of 4-bromo-1H-pyrazoles where a bromine atom is also at the 3(5) position, the 3-bromo tautomer is the one present in the solid state and is the major one in solution. researchgate.net This preference is justified by DFT calculations. researchgate.net

The presence of these tautomeric forms is a crucial consideration in synthetic strategies, as it can lead to the formation of two possible regioisomers in reactions involving the pyrazole nitrogen atoms. researchgate.net

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The mechanism generally proceeds in two steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

For the pyrazole ring, electrophilic attack occurs preferentially at the C4 position due to its electron-rich nature. smolecule.com The C3 and C5 positions are comparatively electron-deficient due to the presence of the two nitrogen atoms. smolecule.com However, the substituents already present on the ring heavily influence the regioselectivity of further substitutions. In this compound, the C4 position is already occupied by a carboxylic acid group. The bromine at C3 and the carboxylic acid at C4 are both electron-withdrawing groups, which generally deactivate the ring towards electrophilic substitution.

Nucleophilic Substitution at the Bromine Center

The bromine atom at the C3 position of this compound serves as a versatile handle for various chemical transformations, particularly nucleophilic substitution reactions. The electron-deficient nature of the C3 and C5 positions in the pyrazole ring makes them susceptible to nucleophilic attack. mdpi.comsmolecule.com

The bromine atom can be replaced by a variety of nucleophiles, enabling the introduction of diverse functional groups. This reactivity is fundamental for the synthesis of more complex molecules. For instance, the bromine can be substituted in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Studies on related compounds, such as 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid, have shown that nucleophilic substitution of the bromine atom by arylamines can occur in the presence of a copper catalyst. osti.gov

Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the C4 position of this compound offers a wide range of possibilities for derivatization. Standard transformations of carboxylic acids, such as esterification and amidation, are readily applicable, alongside more specialized reactions like decarboxylation.

Esterification and Amidation Reactions

Esterification involves the reaction of the carboxylic acid with an alcohol to form an ester. This reaction is typically acid-catalyzed. While ortho-disubstituted benzoic acids are known to undergo esterification very slowly, pyrazole-4-carboxylic acids can be readily esterified. researchgate.net For example, ethyl 3-bromo-1H-pyrazole-4-carboxylate can be synthesized from the corresponding carboxylic acid. chemicalbook.com The process often involves reacting the carboxylic acid with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst.

Amidation is the reaction of the carboxylic acid with an amine to form an amide. This transformation is crucial in the synthesis of many biologically active compounds. Direct reaction with amines often requires the use of coupling reagents to activate the carboxylic acid. smolecule.com Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). smolecule.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. nih.gov The synthesis of pyrazole-thiophene-based amides has been achieved by reacting 5-bromothiophene carboxylic acid with various pyrazole amines. nih.gov

Reaction TypeReactantsKey Reagents/ConditionsProduct
EsterificationThis compound, Alcohol (e.g., Ethanol)Acid catalyst (e.g., HCl, H₂SO₄)3-Bromo-1H-pyrazole-4-carboxylate ester
AmidationThis compound, AmineCoupling agents (e.g., DCC, EDC) or conversion to acyl chloride3-Bromo-1H-pyrazole-4-carboxamide

Decarboxylation Studies

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The decarboxylation of pyrazole-4-carboxylic acids can be challenging, and the resulting products are often volatile and difficult to isolate. googleapis.comgoogle.com Several methods have been explored for the decarboxylation of substituted pyrazole-4-carboxylic acids.

One approach involves heating the carboxylic acid, sometimes in the presence of a copper catalyst in a high-boiling solvent like quinoline. googleapis.comgoogle.com For instance, the decarboxylation of 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid was achieved using copper powder in quinoline, albeit with a modest yield of 32%. googleapis.comgoogle.com Another method involves heating the compound neat at its melting point. googleapis.comgoogle.com

More recent developments include copper-catalyzed protodecarboxylation reactions. googleapis.com For example, using Cu₂O in the presence of 1,10-phenanthroline (B135089) and cesium carbonate under microwave irradiation has been described for some pyrazole derivatives. googleapis.com Decarboxylation can also be performed under acidic or basic conditions at elevated temperatures. googleapis.comgoogle.com Acidic decarboxylation is often carried out in water at temperatures ranging from 50 to 220°C, while basic decarboxylation can be performed at temperatures between 40 and 150°C. google.com

Decarboxylation MethodKey Reagents/ConditionsTemperature RangeNotes
Thermal (Neat)Heating at melting pointVariesCan result in low yields. googleapis.comgoogle.com
Copper-CatalyzedCopper powder in quinolineHigh temperaturesModerate yields reported for some derivatives. googleapis.comgoogle.com
Copper-Catalyzed ProtodecarboxylationCu₂O, 1,10-phenanthroline, Cs₂CO₃, microwave~200°CHarsh conditions. googleapis.com
Acidic ConditionsAcid in water50-220°CReaction time typically 2-7 hours. google.com
Basic ConditionsBase (e.g., K₂CO₃, Cs₂CO₃)40-150°CReaction time typically 1-7 hours. google.com

Coupling Reactions for Extended Molecular Architectures

The bromine atom at the C3 position of the pyrazole ring is a key handle for transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in extending the molecular framework by forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse and complex pyrazole derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds, and 3-bromopyrazole derivatives are excellent substrates for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for forming biaryl and vinyl-aryl structures by coupling an organohalide with an organoboron species, typically a boronic acid. wikipedia.orglibretexts.org This reaction is highly effective for 3-bromopyrazoles. Generally, 3-bromopyrazoles exhibit higher reactivity compared to their 4-bromo counterparts in these couplings. nih.gov The reaction conditions typically involve a palladium catalyst, such as one derived from XPhosPdG2 or other specialized precatalysts, in the presence of a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) and a solvent system like aqueous ethanol or a dioxane/water mixture. nih.govnih.gov This methodology allows for the efficient synthesis of 3-aryl and 3-heteroaryl pyrazoles in good to excellent yields. nih.govrsc.org

Table 1. Examples of Suzuki-Miyaura Coupling with Bromopyrazole Analogues
ReactantsCatalyst SystemBase/SolventConditionsProductYieldReference
3-Bromopyrazole + Arylboronic acidXPhos-derived precatalyst P1K₃PO₄ / Dioxane, H₂O100 °C, 15-20 h3-ArylpyrazoleGood to very good (61-86%) nih.gov
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one + Arylboronic acidXPhosPdG2 / XPhosK₂CO₃ / aq. EthanolMicrowave irradiation3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-oneGood to excellent nih.gov
4-Bromo-3,5-dinitro-1H-pyrazole + Arylboronic acidXPhos Pd G2Not specifiedNot specified4-Aryl-3,5-dinitro-1H-pyrazoleNot specified rsc.org

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the olefination of the pyrazole core. The process typically utilizes a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), often with a phosphine (B1218219) ligand, and a base such as triethylamine (B128534) or potassium carbonate. wikipedia.org While specific examples for this compound are not detailed in the provided search results, the reaction is broadly applicable to bromo-heteroarenes. For instance, the chemoselective Heck coupling of 3-bromoindazoles (a pyrazole analogue) has been successfully achieved with a variety of olefins, demonstrating the viability of this strategy. nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction is a robust method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically CuI, in the presence of an amine base. wikipedia.org It is highly valuable for introducing alkynyl moieties onto the pyrazole scaffold, which can serve as precursors for further transformations. The reaction can be performed under mild conditions, including at room temperature. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed. researchgate.net

Table 2. Representative Conditions for Sonogashira Coupling
Halide SubstrateAlkyneCatalyst SystemBase/SolventConditionsReference
Aryl or Vinyl HalideTerminal AlkynePd(0) catalyst, Cu(I) cocatalystAmine (e.g., Et₃N)Room Temperature wikipedia.orglibretexts.org
Pyrazolo[1,5-a]pyrimidine bromidePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃N / Dioxane80 °C, 12 h nih.gov
4-Bromo-1H-pyrazole derivativeTrimethylsilylacetylenePdCl₂(CH₃CN)₂, XphosNot specifiedNot specified researchgate.net

The formation of bonds between the pyrazole's C3 carbon and heteroatoms like nitrogen (N), oxygen (O), or sulfur (S) is crucial for creating molecules with diverse properties. libretexts.orgnih.govresearchgate.netresearchgate.net Palladium- and copper-catalyzed reactions are the primary methods for achieving these transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it represents a powerful method for C-N bond formation. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to unprotected 3-bromo-1H-pyrazoles. acs.orgnih.gov The use of specialized palladium precatalysts based on bulky biarylphosphine ligands, such as tBuBrettPhos, allows for the efficient coupling of 3-bromopyrazoles with a wide range of primary and secondary amines, including aliphatic, aromatic, and heteroaromatic amines, under relatively mild conditions. acs.orgnih.gov

Table 3. Buchwald-Hartwig Amination of 3-Bromo-1H-pyrazoles
Amine PartnerCatalyst SystemBaseConditionsYieldReference
Aliphatic Amines (e.g., n-hexylamine)P4 (Pd precatalyst) / L4 (tBuBrettPhos)LHMDS50 °C85% acs.orgnih.gov
Aromatic Amines (e.g., Aniline)P4 (Pd precatalyst) / L4 (tBuBrettPhos)LHMDS80 °C81% acs.orgnih.gov
Heteroaromatic Amines (e.g., 2-aminopyridine)P4 (Pd precatalyst) / L4 (tBuBrettPhos)LHMDS80 °C72% acs.orgnih.gov

Ullmann Condensation

The Ullmann condensation is a classic copper-promoted reaction for forming C-N, C-O, and C-S bonds with aryl halides. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern protocols utilize soluble copper catalysts, often ligated by diamines, allowing the reactions to proceed at lower temperatures. wikipedia.orgacs.org This method is particularly useful for the N-arylation of N-H containing heterocycles, including pyrazoles, with aryl iodides or bromides. acs.org The reaction typically employs a copper(I) source, such as CuI, a ligand like N,N'-dimethylethylenediamine, and a base such as K₃PO₄ or K₂CO₃. acs.org

Oxidation and Reduction Chemistry of the Pyrazole Nucleus

The concept of oxidation and reduction in organic chemistry involves the loss or gain of electrons, which can be tracked by changes in the oxidation states of carbon atoms. libretexts.orgmasterorganicchemistry.com An increase in bonds to electronegative atoms like O or N constitutes oxidation, while an increase in bonds to hydrogen constitutes reduction. ucr.edu

The pyrazole ring is an aromatic heterocycle, which imparts significant stability. Consequently, the nucleus is generally resistant to both oxidation and reduction under mild conditions.

Reduction

Direct reduction of the pyrazole ring itself requires harsh conditions that are not typically employed. However, functional groups attached to the pyrazole nucleus can be readily reduced. A notable example is the reduction of nitro groups. The iron-catalyzed reduction of 4-bromo-3,5-dinitro-1H-pyrazole using hydrazine (B178648) hydrate (B1144303) efficiently reduces both nitro groups to afford 4-substituted-1H-pyrazole-3,5-diamines. rsc.org This demonstrates that chemoselective reduction of substituents is possible while leaving the aromatic pyrazole core and the C-Br bond intact.

Oxidation

The pyrazole ring is generally stable towards oxidation due to its aromatic character. Strong oxidizing agents can lead to degradation and ring cleavage rather than controlled oxidation of the nucleus. More commonly, oxidation reactions target substituents on the ring. For instance, an alkyl group attached to the pyrazole ring could potentially be oxidized to a carboxylic acid under appropriate conditions, although specific literature on the oxidation of the this compound nucleus itself is scarce.

Strategies for N-Functionalization of this compound

The presence of an acidic N-H proton in the 1H-pyrazole ring allows for straightforward functionalization at the nitrogen atom. This is a common strategy to modify the compound's properties and to prepare precursors for further synthesis.

N-Alkylation

N-alkylation is a fundamental transformation for pyrazole derivatives. semanticscholar.org A standard method involves the deprotonation of the pyrazole N-H with a base, such as potassium hydroxide (B78521) (KOH), followed by the addition of an alkylating agent like an alkyl halide (e.g., methyl iodide). ktu.edu It is important to note that the alkylation of asymmetrically substituted pyrazoles can result in the formation of a mixture of two regioisomeric products, although in some cases, high regioselectivity can be achieved. ktu.edu An alternative, base-free method involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. semanticscholar.orgmdpi.com

N-Arylation

The introduction of an aryl group at the pyrazole nitrogen can be achieved through several methods. The copper-catalyzed Ullmann-type reaction is a well-established protocol for the N-arylation of pyrazoles using aryl halides. acs.orgorganic-chemistry.org These reactions are typically performed with a CuI catalyst and a diamine ligand. acs.org Additionally, N-arylation can be accomplished with arylboronic acids, often using copper(I) oxide as a heterogeneous catalyst under base-free conditions. organic-chemistry.org Palladium-catalyzed methods using aryl triflates have also been developed, providing another efficient route to N-arylpyrazoles. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 1h Pyrazole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural determination of 3-Bromo-1H-pyrazole-4-carboxylic acid, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different protons in the molecule. The acidic proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm. This significant downfield shift is a characteristic feature of carboxylic acid protons due to deshielding effects and hydrogen bonding.

The pyrazole (B372694) ring contains two protons: one attached to a nitrogen atom (N-H) and another to a carbon atom (C5-H). The N-H proton of the pyrazole ring is also expected to be a broad singlet, with a chemical shift that can vary over a wide range but is generally found in the range of 12 to 14 ppm, often exchanging with deuterium (B1214612) upon the addition of D₂O. The proton at the C5 position of the pyrazole ring would likely appear as a singlet, given the absence of adjacent protons for coupling, with an expected chemical shift in the aromatic region, approximately between 7.5 and 8.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-COOH 10.0 - 13.0 Broad Singlet
N-H 12.0 - 14.0 Broad Singlet

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. The spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is the most deshielded, typically appearing in the range of 160 to 175 ppm.

The carbon atoms of the pyrazole ring will have chemical shifts influenced by the substituents. The carbon atom bearing the bromine (C3) is expected to have a chemical shift in the range of 120 to 130 ppm. The carbon atom attached to the carboxylic acid group (C4) would likely resonate between 110 and 120 ppm. The C5 carbon, bonded to a hydrogen, is anticipated to have a chemical shift in the range of 130 to 145 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-COOH 160 - 175
C3-Br 120 - 130
C4-COOH 110 - 120

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While this compound does not possess stereocenters, advanced NMR techniques can provide deeper insights into its conformational preferences and intermolecular interactions. Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in confirming the assignments of the ¹H and ¹³C signals. An HSQC spectrum would show correlations between directly bonded protons and carbons, definitively linking the C5-H proton signal to the C5 carbon signal.

HMBC spectroscopy would reveal long-range couplings between protons and carbons, further solidifying the structural assignment. For instance, correlations between the C5-H proton and the C3 and C4 carbons, as well as the carboxylic carbon, would be expected. The N-H proton could show correlations to C3 and C5. These advanced techniques are crucial for the unambiguous structural elucidation of complex heterocyclic systems.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers complementary information to NMR by identifying the functional groups present in the molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. libretexts.org The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically found between 1680 and 1720 cm⁻¹.

The N-H stretching vibration of the pyrazole ring is expected to appear as a medium to strong band in the region of 3100-3300 cm⁻¹. The C-H stretching of the pyrazole ring will likely be observed around 3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency region, generally between 500 and 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid) 2500 - 3300 Strong, Broad
N-H stretch (Pyrazole) 3100 - 3300 Medium to Strong
C-H stretch (Pyrazole) ~3100 Medium
C=O stretch (Carboxylic Acid) 1680 - 1720 Strong, Sharp
C=C, C=N stretch (Pyrazole Ring) 1400 - 1600 Medium

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR. While the O-H and N-H stretching vibrations are typically weak in Raman spectra, the C=O stretching of the carboxylic acid should give a moderately intense band. The symmetric stretching vibrations of the pyrazole ring are expected to be strong in the Raman spectrum, providing valuable information about the ring system. The C-Br stretching vibration is also expected to be observable in the Raman spectrum. The analysis of Raman spectra of similar pyrazole carboxylic acid derivatives has been used to understand the coordination of the ligand to metal centers. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Chromatographic Techniques for Purity and Identity Confirmation

The definitive identification and purity assessment of this compound rely on a combination of advanced chromatographic and mass spectrometric techniques. High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, enabling the confirmation of the elemental composition, while High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential for separating the compound from impurities.

The molecular formula for this compound is C₄H₃BrN₂O₂, corresponding to a molecular weight of approximately 190.98 g/mol . bldpharm.comchemicalbook.comchemicalbook.com HRMS analysis is critical for confirming this composition. By measuring the exact mass of the molecular ion, typically with an accuracy in the parts-per-million (ppm) range, HRMS can distinguish the target compound from other substances with the same nominal mass but different elemental formulas. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as an additional, unambiguous identifier in the mass spectrum.

Both HPLC and UPLC are powerful techniques used to determine the purity of this compound by separating it from starting materials, by-products, or degradation products. These methods typically employ reverse-phase chromatography.

In a typical reverse-phase HPLC or UPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For acidic compounds like pyrazole-carboxylic acids, the mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of an acid like formic acid or phosphoric acid). sielc.com The acid in the mobile phase serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. UPLC systems, which use smaller particle sizes in the column (typically <2 µm), offer faster analysis times and higher resolution compared to traditional HPLC systems. sielc.com

Table 1: Representative HPLC/UPLC Method for Analysis of Pyrazole Carboxylic Acids

Parameter Condition Purpose
Column Reverse-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) Separation based on hydrophobicity.
Mobile Phase A Water + 0.1% Formic Acid Aqueous component; acid improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic component for elution.
Gradient Linear gradient from 5% to 95% B over several minutes To elute compounds with varying polarities.
Flow Rate 0.2 - 0.5 mL/min (UPLC) Optimized for high resolution and speed.
Column Temperature 25 - 40 °C Ensures reproducible retention times.

| Detection | UV-Vis Detector (e.g., at 254 nm) | Detection of the pyrazole aromatic system. |

This table represents a typical methodology and may require optimization for specific instrumentation and purity requirements.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical tool. As the HPLC or UPLC system separates the components of a sample, the eluent is directed into the mass spectrometer for detection and identification. bldpharm.com

For this compound, LC-MS is invaluable for confirming the identity of the main peak and identifying any co-eluting impurities. Electrospray ionization (ESI) is a common ionization technique for such molecules, and analysis can be performed in either positive or negative ion mode. In negative ESI mode, the deprotonated molecule [M-H]⁻ would be detected, while in positive ESI mode, the protonated molecule [M+H]⁺ could be observed. The high resolving power of the mass spectrometer allows for the confirmation of the molecular formula through exact mass measurement of these ions. nih.gov

Table 2: Expected HRMS Data for this compound

Ion Species Calculated Exact Mass (m/z) Ionization Mode
[M-H]⁻ 188.9308 Negative ESI
[M+H]⁺ 190.9461 Positive ESI

| [M+Na]⁺ | 212.9280 | Positive ESI |

Calculated masses are based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ⁷⁹Br).

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

The crystal structure of pyrazole-based carboxylic acids is typically dominated by strong hydrogen bonding interactions. nih.gov For this compound, several key interactions are expected to dictate the supramolecular assembly.

The most significant interaction is often the formation of a hydrogen-bonded "dimer" motif between the carboxylic acid groups of two adjacent molecules. This involves two O-H···O=C hydrogen bonds, creating a stable eight-membered ring. Additionally, the pyrazole ring provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second ring nitrogen). This allows for the formation of extended chains or networks where molecules are linked by N-H···N or N-H···O=C hydrogen bonds. nih.gov These form quasi-linear ribbons in which molecules are linked by cyclic hydrogen bonds between the pyrazole and carboxylic acid groups. nih.gov The presence of the bromine atom at the 3-position may also introduce halogen bonding (Br···N or Br···O) as a potential, albeit weaker, structure-directing interaction.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Typical Distance (Å) Role in Crystal Packing
Carboxylic Acid Dimer O-H (Carboxyl) O=C (Carboxyl) 1.8 - 2.0 Forms robust dimeric synthons.
Pyrazole Chain N-H (Pyrazole) N (Pyrazole) 2.0 - 2.2 Links molecules into extended chains.
Pyrazole-Carboxyl Link N-H (Pyrazole) O=C (Carboxyl) 1.9 - 2.1 Cross-links chains or layers.

| Halogen Bond | C-Br | N or O | > 3.0 | Potential for secondary structure direction. |

This data is based on typical interactions observed in related pyrazole carboxylic acid structures. nih.govresearchgate.net

In the solid state, the this compound molecule is expected to be largely planar. This planarity is due to the sp² hybridization of the atoms in the pyrazole ring and the attached carboxyl group. X-ray diffraction studies on similar structures, such as pyrazole-4-carboxylic acid, have confirmed this planarity. nih.gov

A key conformational feature is the orientation of the carboxylic acid group relative to the pyrazole ring. There may be a slight twist or torsion angle between the plane of the ring and the plane of the -COOH group. The specific value of this torsion angle is determined by the fine balance between minimizing steric hindrance and maximizing favorable intermolecular interactions, particularly hydrogen bonding, within the crystal lattice. The solid-state conformation represents the molecule's lowest energy state within the crystalline environment, which may differ from its preferred conformation in solution.

Computational Chemistry and Theoretical Investigations of 3 Bromo 1h Pyrazole 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules. nih.govresearchgate.net DFT calculations for compounds similar to 3-Bromo-1H-pyrazole-4-carboxylic acid, such as other pyrazole (B372694) derivatives, typically employ hybrid functionals like B3LYP combined with basis sets like 6-31G(d) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

These calculations begin with geometry optimization, a process that determines the most stable molecular structure by finding the minimum energy conformation. nih.gov For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Studies on analogous pyrazole carboxylic acids have shown that these molecules often adopt a planar conformation, where the pyrazole ring and the carboxylic acid group lie in the same plane, stabilized by intramolecular hydrogen bonding and conjugated π-systems. nih.govresearchgate.net The optimized geometry provides the foundation for calculating other important electronic properties, such as dipole moment, Mulliken atomic charges, and molecular electrostatic potential (MEP), which helps in identifying reactive sites for electrophilic and nucleophilic attack. bhu.ac.in

Table 1: Representative Calculated Geometrical Parameters for a Pyrazole Carboxylic Acid Structure (Illustrative)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthN1-N21.34 Å
Bond LengthC3-Br1.88 Å
Bond LengthC4-C(OOH)1.48 Å
Bond LengthC=O1.21 Å
Bond AngleN1-N2-C3112.5°
Bond AngleN2-C3-C4104.0°
Dihedral AngleN1-C5-C4-C(OOH)~180°

Note: Data are illustrative, based on typical values for similar structures found in computational studies of pyrazole derivatives. researchgate.net

Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. acs.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating high electronic stability. nih.gov FMO analysis of this compound would similarly map the distribution of these orbitals, revealing that the HOMO is typically centered on the electron-rich pyrazole ring, while the LUMO may be distributed across the π-system, including the electron-withdrawing carboxylic acid and bromine substituents.

Table 2: Illustrative Frontier Molecular Orbital Energies

ParameterEnergy (eV)
E(HOMO)-6.85
E(LUMO)-2.20
Energy Gap (ΔE)4.65

Note: Values are representative examples based on DFT calculations of similar pyrazole-based molecules. nih.govresearchgate.net

Theoretical Studies on Tautomeric Equilibria and Proton Transfer Dynamics

For 1H-pyrazoles, the position of the proton on one of the two ring nitrogen atoms is subject to tautomerism. In the case of this compound, two principal tautomers can exist: this compound and the less common 5-Bromo-1H-pyrazole-4-carboxylic acid.

Computational studies, particularly DFT calculations, are highly effective at determining the relative stabilities of these tautomers. Research on a series of 4-bromo-1H-pyrazoles has consistently shown that when a bromine atom is at the 3(5) position, the 3-bromo tautomer is the more stable form, both in the solid state and as the major tautomer in solution. researchgate.netcsic.es These calculations justify the predominance of the 3-bromo tautomer by comparing the total energies of the optimized structures of each form. researchgate.netcsic.es The energy difference, though often small, is sufficient to dictate the equilibrium position.

These theoretical models can also investigate the dynamics of proton transfer between the nitrogen atoms. The process can be modeled by locating the transition state for the intramolecular proton transfer, allowing for the calculation of the activation energy barrier. This provides insight into the kinetics of the tautomerization process.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the pyrazole ring, defined by the dihedral angle of the C-C bond connecting them.

Computational methods can map the potential energy surface (PES) by systematically rotating this bond and calculating the energy at each step. This process identifies the lowest-energy conformers (stable states) and the energy barriers to rotation between them. iu.edu.sa For similar aromatic carboxylic acids, planar conformers are often the most stable due to maximized π-conjugation and the potential for intramolecular hydrogen bonding between the carboxylic proton and a nitrogen atom on the pyrazole ring. The PES scan would reveal the energy penalty associated with non-planar conformations, thus providing a complete picture of the molecule's conformational flexibility. iu.edu.sa

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the entire energy profile of a chemical transformation. While specific mechanistic studies on this compound are not widely published, the methodologies can be described based on general applications. For instance, in the synthesis of 3-bromopyrazoles, which can involve steps like halogenation and oxidation, DFT can be used to model the reaction pathway. acs.org

This involves identifying and calculating the energies of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. The transition state, which represents the highest energy point on the reaction pathway, is crucial for determining the reaction's activation energy and, consequently, its rate. By comparing the energy barriers of different possible pathways, computational models can predict the most likely mechanism for a given reaction.

Spectroscopic Property Prediction from Computational Models

Theoretical calculations are highly valuable for predicting and interpreting spectroscopic data. By computing properties related to molecular vibrations and electronic transitions, these models can generate theoretical spectra that can be compared with experimental results. researchgate.netnih.gov

For vibrational spectroscopy (FT-IR and Raman), DFT calculations can predict the vibrational frequencies and intensities of the molecule's normal modes. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental data, aiding in the assignment of complex spectral bands to specific functional group vibrations, such as the O-H stretch of the carboxylic acid, the C=O stretch, and various pyrazole ring modes. researchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). researchgate.netiu.edu.sa Theoretical studies on 4-halogenated-1H-pyrazoles have shown that DFT can successfully predict the trends in ¹H and ¹³C chemical shifts, although absolute values may differ from experimental data due to solvent effects and molecular dynamics not fully captured by the model. mdpi.com This predictive capability is invaluable for structural confirmation and for understanding how the electronic environment of each nucleus is affected by the molecular structure. mdpi.com

Table 3: Illustrative Comparison of Experimental vs. Calculated Spectroscopic Data

Spectroscopic DataAssignmentExperimental ValueCalculated Value
FT-IR Frequency (cm⁻¹)O-H stretch (broad)~3000-25002980
FT-IR Frequency (cm⁻¹)C=O stretch~17001715
¹H NMR Chemical Shift (ppm)H5 (pyrazole ring)~8.18.0
¹³C NMR Chemical Shift (ppm)C=O (carboxyl)~165164.5
¹³C NMR Chemical Shift (ppm)C3-Br~128127.2

Note: Values are representative and intended to illustrate the typical correlation between experimental and DFT-calculated (e.g., B3LYP/GIAO) spectroscopic data for similar compounds. researchgate.netmdpi.com

Role of 3 Bromo 1h Pyrazole 4 Carboxylic Acid As a Versatile Chemical Scaffold in Research and Development

Precursor in the Design and Synthesis of Novel Heterocyclic Systems

The structural framework of 3-Bromo-1H-pyrazole-4-carboxylic acid provides a valuable platform for the construction of various fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry. The bromine atom at the 3-position and the carboxylic acid at the 4-position serve as versatile handles for a range of chemical transformations, enabling the annulation of additional rings onto the pyrazole (B372694) core.

One important class of heterocyclic systems that can be accessed from pyrazole precursors are pyrazolo[3,4-b]pyridines . These fused bicyclic structures are recognized for their diverse biological activities. The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. While direct synthesis from this compound is not explicitly detailed in readily available literature, a plausible synthetic pathway would involve the initial conversion of the carboxylic acid to an amino group, followed by cyclization. This transformation highlights the utility of the pyrazole scaffold as a template for further chemical elaboration.

Another significant class of fused heterocycles are pyrazolo[1,5-a]pyrimidines . These compounds are purine (B94841) bioisosteres and have garnered attention for their potential as kinase inhibitors and other therapeutic agents. The synthesis of this scaffold typically proceeds through the reaction of a 3-amino- or 5-aminopyrazole with a β-dicarbonyl compound or a suitable equivalent. Similar to the pyrazolo[3,4-b]pyridines, the strategic conversion of the functional groups on the this compound core would provide the necessary precursors for the construction of these important bicyclic systems. The inherent reactivity of the bromine atom also allows for its displacement or participation in cross-coupling reactions to introduce further diversity.

Building Block for Complex Polycyclic Molecules

Beyond the synthesis of fused bicyclic systems, this compound can serve as a foundational building block for the assembly of more complex polycyclic molecules. The strategic functionalization of both the bromine and carboxylic acid moieties allows for the initiation of cascade or tandem reactions, leading to the rapid construction of intricate molecular architectures.

One powerful strategy for the formation of cyclic and polycyclic systems is the intramolecular Heck reaction . This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. organicreactions.orgwikipedia.org By tethering an appropriate alkene-containing side chain to the pyrazole core of this compound (for instance, through amide or ester linkage at the carboxylic acid position), an intramolecular Heck reaction could be employed to forge a new carbocyclic or heterocyclic ring. The bromine atom at the 3-position is well-suited for this type of transformation. This approach offers a powerful tool for generating novel and complex polycyclic scaffolds with potential applications in various fields of chemical biology and materials science. The reaction is known for its high functional group tolerance, making it applicable to complex substrates. organicreactions.orgwikipedia.org

Furthermore, the combination of cross-coupling reactions at the bromine position and subsequent cyclization reactions involving the carboxylic acid group can lead to the formation of diverse polycyclic structures. For example, a Suzuki or Sonogashira coupling could be used to introduce a new substituent at the 3-position, which could then participate in a cyclization reaction with the carboxylic acid or a derivative thereof. Such strategies underscore the value of this compound as a versatile platform for the diversity-oriented synthesis of complex molecules.

Applications in Agrochemical Research as an Intermediate for Active Compounds

The pyrazole carboxamide scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products targeting various pests and diseases. While direct examples of this compound in commercial agrochemicals are not prominently documented, the significance of the bromo-pyrazole carboxylic acid motif is highlighted by its constitutional isomer, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. This isomer is a key intermediate in the synthesis of the highly successful insecticide, chlorantraniliprole . This fact strongly suggests the potential of substituted bromo-pyrazole carboxylic acids, including the 3-bromo-4-carboxylic acid isomer, as valuable intermediates in the development of new agrochemical agents.

The general class of pyrazole-4-carboxamides has been extensively investigated for its fungicidal activity . Many of these compounds act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a crucial enzyme in the mitochondrial respiratory chain of fungi. The carboxylic acid moiety of this compound is readily converted to an amide, allowing for the synthesis of a wide range of N-substituted pyrazole-4-carboxamides. The bromine atom at the 3-position can be retained or further functionalized to modulate the biological activity and physicochemical properties of the resulting compounds.

Similarly, pyrazole derivatives have been explored as herbicides . The structural diversity that can be generated from the this compound scaffold allows for the exploration of new chemical space in the search for novel herbicidal modes of action. The ability to fine-tune the substitution pattern on the pyrazole ring is crucial for optimizing efficacy and crop selectivity.

Utility in Pharmaceutical Lead Compound Generation

The pyrazole core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets with high affinity. This makes this compound an excellent starting point for the generation of libraries of compounds for pharmaceutical lead discovery. The bromine atom and the carboxylic acid group provide orthogonal handles for combinatorial derivatization.

A significant area of focus for pyrazole-based compounds is the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Many approved and investigational kinase inhibitors feature a pyrazole core. The this compound scaffold can be elaborated to mimic the hinge-binding motifs of ATP, a key interaction for many kinase inhibitors. The carboxylic acid can be converted to various amides and esters, while the bromine atom can be substituted through cross-coupling reactions to introduce a variety of substituents that can interact with other regions of the kinase active site.

Design Principles for Scaffold-Based Libraries

The design of compound libraries based on the this compound scaffold follows several key principles. Diversity-oriented synthesis aims to generate a collection of molecules with a wide range of structural and stereochemical diversity. This can be achieved by employing a variety of reaction partners at both the bromine and carboxylic acid positions.

Scaffold hopping is another important design strategy. This involves replacing a known active core (the scaffold) with a novel one while retaining key pharmacophoric features. This compound can be used as a novel scaffold to replace existing cores in known drug classes, potentially leading to compounds with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

Chemoinformatic Approaches to Scaffold Diversity

Chemoinformatics plays a crucial role in the design and analysis of compound libraries based on the this compound scaffold. Computational tools can be used to predict the physicochemical properties (e.g., solubility, lipophilicity) and potential biological activities of virtual libraries of derivatives.

Molecular docking simulations can be employed to predict how well derivatives of the scaffold will bind to a specific biological target, such as the active site of a kinase. This allows for the prioritization of compounds for synthesis and biological testing. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the synthesized compounds with their biological activity, providing valuable insights for the design of more potent analogues.

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

While direct participation of this compound in its native form in common MCRs might be limited, its derivatives are well-suited for such reactions. For instance, the carboxylic acid can be reduced to the corresponding aldehyde, 3-bromo-1H-pyrazole-4-carbaldehyde. This aldehyde would be an excellent substrate for a variety of MCRs, such as the Ugi or Passerini reactions , allowing for the one-pot synthesis of complex, peptide-like molecules incorporating the pyrazole scaffold.

Similarly, the conversion of the carboxylic acid to an ester or other activated species can facilitate its use in MCRs that form heterocyclic rings. The integration of the this compound scaffold into MCR strategies provides a powerful avenue for the rapid and efficient generation of large and diverse compound libraries for high-throughput screening in drug and agrochemical discovery.

Conclusion and Future Research Directions in 3 Bromo 1h Pyrazole 4 Carboxylic Acid Chemistry

Current Challenges in Synthesis and Functionalization

Despite the development of various synthetic routes, the preparation and subsequent modification of 3-bromo-1H-pyrazole-4-carboxylic acid are not without their difficulties. Key challenges that researchers currently face include:

Harsh Reaction Conditions: Some traditional methods for the synthesis and halogenation of pyrazole (B372694) rings involve harsh reagents and conditions, such as strong acids or high temperatures. These conditions can limit the functional group tolerance of the reaction, making it difficult to synthesize complex derivatives in a single step.

Functionalization of the Pyrazole Ring: The pyrazole ring is a π-excessive system, making it susceptible to electrophilic substitution at the C4 position. However, the presence of an electron-withdrawing carboxylic acid group and a bromine atom can deactivate the ring, making further functionalization, such as late-stage C-H functionalization, challenging. acs.org Conversely, nucleophilic substitution on the pyrazole ring is generally difficult. chim.it

Bromination Control: Direct bromination of the pyrazole-4-carboxylic acid precursor can sometimes lead to over-bromination or side reactions, necessitating protective group strategies that add to the synthetic complexity and cost.

Addressing these challenges is crucial for unlocking the full synthetic potential of this versatile building block and enabling the efficient production of novel, highly functionalized pyrazole derivatives.

Opportunities for Green Chemistry Approaches

The growing emphasis on sustainable chemical practices presents significant opportunities for innovation in the synthesis of this compound and its analogues. nih.gov Green chemistry principles offer pathways to develop more environmentally friendly and efficient synthetic methodologies. benthamdirect.com

Key areas of opportunity include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs can significantly improve efficiency by combining multiple synthetic steps, thereby reducing solvent waste, energy consumption, and purification efforts. nih.govresearchgate.net

Alternative Energy Sources: The use of microwave irradiation and ultrasound has been shown to accelerate reaction times, improve yields, and often allow for milder reaction conditions in the synthesis of pyrazole derivatives. nih.govmdpi.com

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a critical area of development. tandfonline.comtandfonline.com Syntheses performed in aqueous media are particularly attractive due to the low cost, safety, and environmental benefits of water. researchgate.net

Catalysis: The development and application of reusable and environmentally benign catalysts, such as heteropolyacids or solid-supported catalysts, can replace stoichiometric reagents and improve the atom economy of synthetic processes. tandfonline.com

By embracing these green chemistry approaches, researchers can develop synthetic routes that are not only more efficient and cost-effective but also have a reduced environmental footprint. nih.gov

Advancements in Analytical Characterization of Novel Derivatives

The synthesis of novel derivatives of this compound necessitates sophisticated analytical techniques for unambiguous structure elucidation and purity assessment. Recent advancements in analytical instrumentation have significantly enhanced the ability to characterize these complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR remains the cornerstone for structural determination. spectroscopyonline.com Advanced techniques, including 2D NMR (COSY, HSQC, HMBC), provide detailed information about connectivity. For fluorinated derivatives, ¹⁹F NMR is a powerful tool for monitoring reaction kinetics and characterizing products. mdpi.commdpi.com The integration of artificial intelligence and machine learning is also beginning to automate and accelerate the process of spectral analysis. creative-biostructure.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to separate complex reaction mixtures and identify intermediates and final products. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of crystalline derivatives, which is invaluable for understanding stereochemistry and intermolecular interactions in the solid state. nih.gov

Spectroscopic Methods: Infrared (IR) and UV-Vis spectroscopy are standard methods used to identify key functional groups and study the electronic properties of new compounds. slideshare.netresearchgate.net

These advanced analytical tools are indispensable for modern chemical research, providing the detailed structural insights necessary to understand reaction mechanisms and establish structure-activity relationships for new pyrazole derivatives.

Emerging Research Frontiers for Brominated Pyrazole Carboxylic Acids

The unique combination of functional groups in brominated pyrazole carboxylic acids opens up numerous avenues for future research and application. The bromine atom, in particular, acts as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. This synthetic flexibility allows for the creation of large libraries of compounds for biological screening and materials science applications.

Emerging frontiers for this class of compounds include:

Medicinal Chemistry: Pyrazole and its derivatives are well-established pharmacophores found in numerous approved drugs. nih.govresearchgate.netniscpr.res.in Future research will likely focus on synthesizing and evaluating novel derivatives of this compound as potential therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. bohrium.comresearchgate.neteurekaselect.com

Agrochemicals: The pyrazole carboxamide scaffold is a key component in a new class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). thieme.de Research into new brominated pyrazole carboxylic acid derivatives could lead to the development of next-generation fungicides and other agrochemicals with improved efficacy and environmental profiles. researchgate.net

Materials Science: Pyrazole-containing compounds can exhibit interesting photophysical properties. mdpi.com By extending the conjugation of the pyrazole system through reactions at the bromine position, it may be possible to develop novel organic materials for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices.

The continued exploration of the chemistry of this compound holds great promise for advancing these and other scientific fields, driven by innovations in synthesis, a commitment to sustainability, and the power of modern analytical techniques.

Q & A

What are the optimized synthetic routes for 3-Bromo-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with brominating agents. For example, cyclocondensation using DMF-DMA and phenylhydrazine, followed by hydrolysis, yields pyrazole-4-carboxylic acid derivatives . Bromination steps may require reagents like NBS (N-bromosuccinimide) under controlled temperatures (e.g., 0–5°C) to avoid over-bromination. Yields (~29–88%) depend on purification methods, such as liquid-liquid extraction or column chromatography .

Advanced Consideration : Competing side reactions (e.g., di-bromination) can occur if stoichiometry or temperature is mismanaged. Kinetic studies using HPLC-MS or in situ FTIR are recommended to monitor intermediate formation .

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and hydrogen-bonding networks. For example, SCXRD of analogs like 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde revealed planar pyrazole rings and intermolecular C–H···O interactions, stabilizing the crystal lattice . SHELX software (e.g., SHELXL) is widely used for refinement, but high-resolution data (R factor < 0.05) is essential to avoid misinterpretation of electron density maps .

Methodological Tip : Twinned crystals or low-resolution data may require complementary techniques like PXRD or DFT calculations to validate atomic positions .

What strategies address discrepancies in NMR data interpretation for brominated pyrazole derivatives?

Basic Research Focus
¹H/¹³C NMR chemical shifts are sensitive to substituent effects. For this compound, the carboxylic proton typically appears as a broad singlet near δ 13 ppm in DMSO-d₆, while the pyrazole C-3 bromine deshields adjacent carbons (δ ~140–150 ppm in ¹³C NMR) .

Advanced Challenge : Signal splitting in NOESY or COSY spectra may indicate rotational isomerism. For example, hindered rotation around the C-4 carboxyl group can generate multiple conformers, complicating peak assignments. Variable-temperature NMR (e.g., –40°C to 25°C) can coalesce split signals .

How do computational methods enhance the understanding of electronic properties in brominated pyrazoles?

Advanced Research Focus
DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces, which correlate with reactivity. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, theoretical studies revealed charge delocalization from the pyrazole ring to the carboxyl group, explaining its acidity (pKa ~3.5) .

Application : TD-DFT can simulate UV-Vis spectra to validate experimental λₘₐₐ values, aiding in photostability assessments for drug design .

What are the challenges in correlating in vitro bioactivity with structural modifications of this compound?

Advanced Research Focus
Derivatives like N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine show bioactivity dependent on halogen positioning. SAR studies require systematic variation of substituents (e.g., replacing Br with Cl or CF₃) and evaluating IC₅₀ values in enzyme assays .

Data Contradictions : Bioactivity discrepancies may arise from solubility differences (e.g., carboxyl vs. ester forms) or off-target effects. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability) to isolate mechanism-specific effects .

How can researchers mitigate decomposition during storage of this compound?

Basic Research Focus
The compound is prone to hydrolysis under humid conditions. Store at –20°C in anhydrous solvents (e.g., DMF or DMSO) with molecular sieves. Purity (>95%) should be confirmed via HPLC before use, as impurities accelerate degradation .

Advanced Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation products (e.g., decarboxylated or debrominated byproducts) .

What crystallographic software and parameters are optimal for refining pyrazole derivatives?

Methodological Guidance
SHELXTL (Bruker) or Olex2 with SHELXL integration are standard for small-molecule refinement. For twinned crystals (common in halogenated pyrazoles), use the TWIN/BASF commands and validate with R₁ₛₕᵢₙₜ (< 0.05). Example: A recent study on 4-Bromo-1H-pyrrole-2-carboxylic acid achieved R = 0.034 using SHELXL-2018 with 293 K data .

Troubleshooting : High thermal displacement parameters (Uₑq > 0.1 Ų) may indicate disorder; apply ISOR or SIMU restraints during refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.